molecular formula C16H25NO5 B11799053 3-Tert-butyl 1-ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1,3-dicarboxylate

3-Tert-butyl 1-ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1,3-dicarboxylate

Cat. No.: B11799053
M. Wt: 311.37 g/mol
InChI Key: HICPUXXJLBQUAD-UHFFFAOYSA-N
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Description

3-Tert-butyl 1-ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1,3-dicarboxylate is a complex organic compound with a bicyclic structure. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl 1-ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1,3-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the azabicyclo scaffold, which can be achieved through various methodologies . These methods often involve the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure in a controlled manner .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Tert-butyl 1-ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and the specific biological or chemical context. Generally, the compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Properties

Molecular Formula

C16H25NO5

Molecular Weight

311.37 g/mol

IUPAC Name

3-O-tert-butyl 1-O-ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1,3-dicarboxylate

InChI

InChI=1S/C16H25NO5/c1-5-21-13(19)16-8-6-7-11(12(16)18)9-17(10-16)14(20)22-15(2,3)4/h11H,5-10H2,1-4H3

InChI Key

HICPUXXJLBQUAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCCC(C1=O)CN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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